![molecular formula C8H9NO B2599494 7-Oxospiro[3.3]heptane-2-carbonitrile CAS No. 2413904-81-9](/img/structure/B2599494.png)

7-Oxospiro[3.3]heptane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxospiro[3.3]heptane-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Spirooxindole and has a unique molecular structure that makes it an attractive candidate for several research studies.3]heptane-2-carbonitrile.

Scientific Research Applications

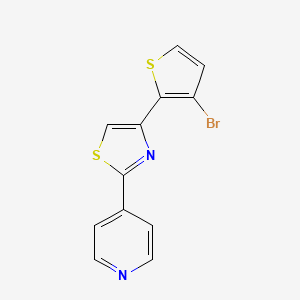

Antibacterial Activity

Research has demonstrated the synthesis of novel quinolines incorporating the spiro[3.3]heptane motif, showing potent antibacterial activity against respiratory pathogens. These compounds, including derivatives of 7-Oxospiro[3.3]heptane-2-carbonitrile, exhibited significant in vitro and in vivo activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant strains, highlighting their potential as antibacterial agents for treating respiratory tract infections (Odagiri et al., 2013).

Lipophilicity Modification

A study on azaspiro[3.3]heptanes as substitutes for traditional heterocycles in medicinal chemistry found that introducing a spirocyclic center could lower the lipophilicity (measured as logD) of molecules, potentially affecting their pharmacokinetic profiles. This research suggests that 7-Oxospiro[3.3]heptane-2-carbonitrile derivatives could be used to modify drug properties, offering a strategy for optimizing pharmacokinetic parameters (Degorce et al., 2019).

Novel Synthesis Methods

Innovative synthetic methodologies have been developed for creating spirocyclic compounds, including 7-Oxospiro[3.3]heptane-2-carbonitrile derivatives. For instance, a rapid and simple diversity-oriented synthesis approach has been reported for producing novel carbonitrile/carboxylate derivatives via a one-pot, four-component domino reaction. This method emphasizes efficiency, regioselectivity, and the ability to generate complex structures from simple precursors, useful for generating diverse molecular libraries for drug discovery (Mahdavinia et al., 2013).

Coordination Chemistry and Material Science

Research into spirocyclic sulfur and selenium ligands, including structures related to 7-Oxospiro[3.3]heptane-2-carbonitrile, has explored their use as molecular rigid rods in the coordination of transition metal centers. These studies provide insights into the potential applications of spirocyclic compounds in the development of novel materials and catalysts, showcasing their versatility beyond medicinal chemistry (Petrukhina et al., 2005).

Anticancer and Antimicrobial Activities

A series of novel oxo-spiro chromene Schiff’s bases synthesized from derivatives of 7-Oxospiro[3.3]heptane-2-carbonitrile demonstrated significant in vitro antibacterial and anticancer activities. Molecular docking analysis indicated that these compounds could inhibit DNA gyrase and CDK 6, providing a mechanistic basis for their biological activities. Notably, nitro derivatives showed particularly high efficacy, suggesting the potential of spirocyclic compounds in developing new anticancer and antimicrobial agents (Lotlikar et al., 2021).

properties

IUPAC Name |

7-oxospiro[3.3]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJCKHYDARRUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxospiro[3.3]heptane-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2599415.png)

![N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2599418.png)

![1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2599419.png)

![ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2599422.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2599428.png)

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)